

# Application Notes and Protocols: Nickel Silicate in Heterogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Nickel silicate**-based materials are emerging as highly versatile and robust heterogeneous catalysts. Their unique properties, including strong metal-support interactions that prevent nickel particle sintering, high dispersion of active nickel sites, and tunable acidity, make them effective for a range of important chemical transformations. These application notes provide an overview of the use of **nickel silicate** catalysts in key industrial processes, complete with detailed experimental protocols and performance data.

#### **Carbon Dioxide Methanation**

The conversion of carbon dioxide to methane, a key component of natural gas, is a promising strategy for CO2 utilization and renewable energy storage. **Nickel silicate** catalysts have demonstrated high activity and stability for this reaction, often outperforming conventionally prepared nickel on silica catalysts.[1][2] The strong interaction between nickel and the silicate support minimizes the sintering of nickel nanoparticles, a common cause of deactivation in high-temperature reactions.[1]

#### **Quantitative Data for CO2 Methanation**



Catalyst	Ni Loading (wt%)	Surface Area (m²/g)	Reactio n Temp. (°C)	GHSV (mL g <sup>-1</sup> h <sup>-1</sup> )	CO2 Convers ion (%)	CH4 Selectiv ity (%)	Referen ce
NiPS-1.6	34.3	128-163	330	40,000	>80	~100	[2][3]
Ni/SiO2- AEM	-	446.3	370	10,000	High	High	[4]
Ni/SiO2 (glycine)	-	-	350	-	66.9	94.1	[1]
Ni/SiO2( RH)	10	-	275-375	4,010- 14,660	up to 39.01	up to 92.64	[5]

Catalyst Synthesis: Hydrothermal Method for Nickel Phyllosilicate (NiPS)[2][6]

- Preparation of the Precursor Solution: Dissolve a specified amount of nickel nitrate hexahydrate (Ni(NO<sub>3</sub>)<sub>2</sub>·6H<sub>2</sub>O) in deionized water.
- Addition of Silica Source: Add fumed silica to the nickel nitrate solution under vigorous stirring.
- Hydrothermal Synthesis: Transfer the resulting suspension to a Teflon-lined stainless steel autoclave. Heat the autoclave at 180°C for 48 hours.
- Washing and Drying: After cooling to room temperature, filter the solid product, wash thoroughly with deionized water and ethanol, and dry at 80°C overnight.
- Calcination: Calcine the dried powder in air at 500°C for 4 hours to obtain the nickel silicate catalyst.

Catalytic Testing: CO2 Methanation[2]

 Reactor Setup: Place a fixed amount of the catalyst (e.g., 100 mg) in a fixed-bed quartz tube reactor.



- Reduction: Reduce the catalyst in-situ with a flow of 5% H<sub>2</sub>/Ar at 500°C for 2 hours.
- Reaction: Introduce a feed gas mixture of CO<sub>2</sub>, H<sub>2</sub>, and a balance gas (e.g., N<sub>2</sub> or Ar) with a typical H<sub>2</sub>/CO<sub>2</sub> ratio of 4:1 into the reactor at the desired reaction temperature (e.g., 330°C) and gas hourly space velocity (GHSV) (e.g., 40,000 mL g<sup>-1</sup> h<sup>-1</sup>).
- Product Analysis: Analyze the composition of the effluent gas using an online gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and a flame ionization detector (FID).

#### Visualization



Click to download full resolution via product page

Experimental workflow for CO2 methanation.

# **Dry Reforming of Methane (DRM)**

Dry reforming of methane (DRM) utilizes two major greenhouse gases, methane (CH<sub>4</sub>) and carbon dioxide (CO<sub>2</sub>), to produce syngas (H<sub>2</sub> and CO), a valuable feedstock for the synthesis of liquid fuels and chemicals.[7][8] Nickel-based catalysts are highly active for this process, but often suffer from deactivation due to carbon deposition (coking) and sintering of nickel particles at the high reaction temperatures required.[9] **Nickel silicate** catalysts, particularly those with hierarchical structures, have shown enhanced stability and activity for DRM by minimizing these deactivation pathways.[7]

## Quantitative Data for Dry Reforming of Methane



Catalyst	Ni Loading (wt%)	Support	Reactio n Temp. (°C)	GHSV (L g <sup>-1</sup> h <sup>-1</sup> )	CH4 Convers ion (%)	CO2 Convers ion (%)	Referen ce
Ni/DMS	-	Dendritic Mesopor ous Silica	700	360	76.6	82.1	[7]
10Ni@S2	10	Silicalite-	700	-	91.91	91.14	[10]
Ni/SiO2	-	Mesopor ous Silica	700	-	~75	-	[11]

Catalyst Synthesis: Impregnation Method[11]

- Support Preparation: Synthesize mesoporous silica (e.g., SBA-15 or dendritic mesoporous silica) according to established literature procedures.
- Impregnation: Dissolve a calculated amount of nickel nitrate hexahydrate in a suitable solvent (e.g., ethanol or water). Add the silica support to this solution and stir for several hours to ensure uniform impregnation.
- Drying: Remove the solvent by rotary evaporation or oven drying at a low temperature (e.g., 80-100°C).
- Calcination: Calcine the impregnated support in air at a high temperature (e.g., 550°C) for several hours to decompose the nitrate precursor and form nickel oxide nanoparticles on the silica support.

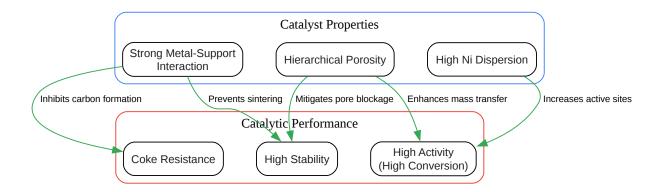
Catalytic Testing: Dry Reforming of Methane[7]

- Reactor Setup: Load the catalyst into a fixed-bed reactor.
- Reduction: Prior to the reaction, reduce the catalyst in a stream of hydrogen (e.g., 5% H<sub>2</sub> in Ar) at a high temperature (e.g., 700°C) for a specified duration.



- Reaction: Introduce a feed gas mixture of CH<sub>4</sub> and CO<sub>2</sub> (typically in a 1:1 molar ratio) at the desired reaction temperature and GHSV.
- Product Analysis: Continuously monitor the composition of the effluent gas using an online gas chromatograph.

#### Visualization



Click to download full resolution via product page

Structure-activity relationship in DRM.

#### **Biomass Valorization**

**Nickel silicate** catalysts are also effective in the reforming of biomass-derived compounds, such as tars and glycerol, to produce valuable syngas.[12][13] Magnesium **nickel silicate** (MNS) catalysts, in particular, have shown high activity and excellent sulfur tolerance in the reforming of biomass gasification products.[12]

# **Quantitative Data for Biomass Reforming**



Catalyst	Reaction	Temperatur e (°C)	GHSV (mL/g/h)	Key Finding	Reference
Magnesium Nickel Silicate	Methane Steam and CO2 Reforming	800-900	24,000	Complete CH4 conversion, stable in presence of H2S	[12]
Ni-silicate	Glycerol Dry Reforming	600-750	-	High glycerol conversion and syngas yield	[14]
Ni2SiO4/olivi ne	Tar Reforming	-	-	Good activity for dry reforming and steam reforming	[13]

Catalyst Synthesis: Co-precipitation Method for Magnesium Nickel Silicate[12]

- Precipitation: Prepare an aqueous solution of nickel and magnesium nitrates. Separately, prepare a sodium silicate solution. Add the nitrate solution to the silicate solution under controlled pH and temperature to co-precipitate the mixed metal silicate.
- Aging: Age the resulting slurry for a defined period to ensure complete precipitation and formation of the desired structure.
- Washing and Drying: Filter the precipitate, wash thoroughly with deionized water to remove residual ions, and dry in an oven.
- Calcination: Calcine the dried powder at a high temperature to obtain the final catalyst.

Catalytic Testing: Steam Reforming of a Model Tar Compound[12]



- Reactor Setup: Place the catalyst in a fixed-bed reactor.
- Feed Introduction: Introduce a gaseous feed containing a model tar compound (e.g., toluene), steam, and other components representative of biomass gasification products.
- Reaction: Conduct the reforming reaction at a high temperature (e.g., 850°C).
- Product Analysis: Analyze the composition of the product gas stream using gas chromatography to determine the conversion of the tar compound and the yield of syngas.

# **Hydrogenation and Dehydrogenation Reactions**

**Nickel silicate** catalysts are also employed in hydrogenation and dehydrogenation processes. For instance, silica-modulated Raney nickel has been used for the selective hydrogenation of quinoline.[15] In dehydrogenation, nickel-based catalysts are explored for the conversion of alkanes to olefins, although challenges with selectivity and coking remain.[16]

Quantitative Data for Hydrogenation/Dehydrogenation

Catalyst	Reaction	Temperatur e (°C)	Pressure (MPa)	Key Finding	Reference
RNi@SiO2-2	Quinoline Hydrogenatio n	120	2	High selectivity to the desired product	[15]
Ni/SiO2	Cyclohexane Dehydrogena tion	310-350	Atmospheric	Investigated reaction kinetics and deactivation	[17]
Ni-Cu/SiO2	Methylcycloh exane Dehydrogena tion	300-400	-	Improved selectivity to toluene compared to monometallic Ni	[16]



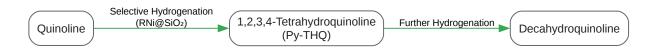
Catalyst Synthesis: Silica Modulation of Raney Nickel[15]

- Silica Coating: Disperse commercial Raney nickel in a solution of tetraethyl orthosilicate (TEOS) in an ethanol/water mixture.
- Hydrolysis and Condensation: Add an ammonia solution to catalyze the hydrolysis of TEOS and the condensation of silica onto the surface of the Raney nickel particles.
- Washing and Drying: Separate the catalyst by centrifugation, wash with deionized water, and dry at 60°C.

Catalytic Testing: Selective Hydrogenation of Quinoline[15]

- Reactor Setup: Charge the catalyst, substrate (quinoline), and solvent (methanol) into a high-pressure autoclave.
- Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 2 MPa) and heat to the reaction temperature (e.g., 120°C) with stirring.
- Product Analysis: After the reaction, cool the reactor, vent the hydrogen, and analyze the liquid products by gas chromatography-mass spectrometry (GC-MS).

#### **Visualization**



Click to download full resolution via product page

Selective hydrogenation of quinoline.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. mdpi.com [mdpi.com]
- 2. Robust nickel silicate catalysts with high Ni loading for CO2 methanation PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. mdpi.com [mdpi.com]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. mdpi.com [mdpi.com]
- 8. Recent advances in promoting dry reforming of methane using nickel-based catalysts -Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Recent advances in promoting dry reforming of methane using nickel-based catalysts -Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01612A [pubs.rsc.org]
- 10. Effect of confined catalyst Ni@S2 on performance of methane dry reforming reaction [wjygy.com.cn]
- 11. proquest.com [proquest.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Nickel Silicate in Heterogeneous Catalysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1633636#applications-of-nickel-silicate-in-heterogeneous-catalysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com